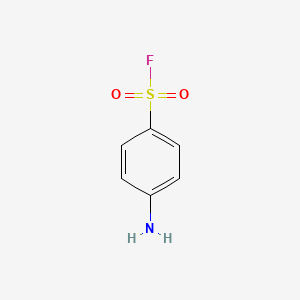

Sulfanilyl fluoride

描述

Historical Context of Sulfur(VI) Fluoride (B91410) Chemistry

The study of organic compounds containing the sulfur(VI) fluoride moiety dates back to the 1920s and 1930s, where sulfonyl fluorides (RSO₂F) were initially investigated for their potential use as pesticides and dyes. nih.govacs.org Early research established key characteristics of this functional group: it is remarkably stable to hydrolysis, resistant to both reduction and oxidation, and tends to react selectively at the sulfur atom. nih.govacs.org Despite these promising properties, interest in sulfur(VI) fluorides saw a decline for several decades, with a brief resurgence in the 1960s when they were explored as chemical probes and protease inhibitors. nih.govacs.org A significant revival of interest occurred in 2014 when the concept of Sulfur(VI) Fluoride Exchange (SuFEx) was introduced by K. Barry Sharpless and coworkers, recasting these compounds as cornerstones of a new generation of click chemistry. ccspublishing.org.cnnih.govresearchgate.net This work brought to light much of the foundational reactivity that had been discovered decades earlier. nih.gov

Significance of the S(VI)–F Motif in Chemical Research

The S(VI)–F bond possesses a unique balance of stability and latent reactivity that makes it a privileged functional group in chemical research. ccspublishing.org.cnresearchgate.net Unlike other sulfonyl halides, such as sulfonyl chlorides, sulfonyl fluorides are exceptionally stable and can endure a wide range of reaction conditions. ccspublishing.org.cn This stability is attributed to factors including the strong ionicity and significant pi-donation from the fluorine atom to the sulfur atom, which tempers the electrophilicity of the sulfur center. nih.gov However, this stability is not inertness. The S(VI)-F bond's reactivity can be "unlocked" under specific conditions, such as in the presence of appropriate catalysts or in the confined, interactive environment of a protein binding pocket. researchgate.net This controllable reactivity allows for precise chemical ligations, making sulfonyl fluorides versatile tools for constructing complex molecules. nih.govsigmaaldrich.com Their resistance to hydrolysis under physiological conditions is a particularly attractive feature for applications in biological systems. nih.gov

Overview of Sulfonyl Fluorides in Emerging Scientific Disciplines

The re-emergence of sulfonyl fluorides has had a significant impact on several scientific disciplines, most notably chemical biology, drug discovery, and materials science. eurekalert.orgrsc.org The development of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" platform has been pivotal, providing a reliable method for connecting molecular building blocks. sigmaaldrich.comeurekalert.orgnih.gov In chemical biology and drug discovery, sulfonyl fluorides are used as "warheads" in covalent inhibitors and chemical probes. nih.govnih.govrsc.org They can form stable covalent bonds with various nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine (B10760008), and histidine—not just the more commonly targeted cysteine. ccspublishing.org.cnrsc.orgacs.org This expands the range of proteins that can be targeted for therapeutic intervention. tandfonline.comnih.gov In materials science, the robust nature of the linkages formed by SuFEx reactions is being exploited for the synthesis of novel polymers and functional materials. ccspublishing.org.cnccspublishing.org.cn

Structure

3D Structure

属性

IUPAC Name |

4-aminobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKPIBWYZWYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059176 | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-62-4 | |

| Record name | 4-Aminobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Sulfonyl Fluorides

Strategic Approaches to S–F Bond Formation

The formation of the robust sulfur-fluorine (S–F) bond is the cornerstone of sulfonyl fluoride (B91410) synthesis. Modern strategies have evolved from classical methods to more sophisticated and versatile protocols, broadening the accessibility and applicability of this important functional group.

Halogen Exchange from Sulfonyl Chlorides: Refinements and Modern Adaptations

The traditional and most direct route to sulfonyl fluorides is the halogen exchange (Halex) reaction of their more readily available but less stable sulfonyl chloride precursors.

R-SO₂Cl + F⁻ → R-SO₂F + Cl⁻

While early methods involved heating sulfonyl chlorides with aqueous potassium fluoride (KF), these often suffered from low yields due to the poor solubility of KF in organic solvents and competing hydrolysis reactions. mdpi.com Modern adaptations have significantly improved the efficiency and scope of this transformation.

A key refinement has been the application of phase-transfer catalysis (PTC) . Catalysts like 18-crown-6 (B118740) ether can be used with KF in solvents like acetonitrile (B52724) to enhance the solubility and nucleophilicity of the fluoride ion, enabling the reaction to proceed smoothly at room temperature with excellent outcomes. mdpi.com Other phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have also been employed effectively. rsc.org

Another significant advancement is the use of biphasic solvent systems . A recently developed simple and mild procedure utilizes a water/acetone mixture with KF. tue.nleurekalert.org This method provides a broad range of sulfonyl fluorides in high yields (84-100%) within a few hours and is scalable for multigram synthesis. The presence of water appears to accelerate the reaction, although an excess can be detrimental. This approach avoids the need for strong acids or specialized catalysts, offering a more practical and sustainable option. tue.nl

The use of alternative fluorinating agents has also been explored. Potassium bifluoride (KHF₂) has emerged as an inexpensive, stable, and industrially viable reagent that acts as both a nucleophile and a buffer, preventing the hydrolysis of the sulfonyl fluoride product. mdpi.comnih.gov

Table 1: Comparison of Modern Halogen Exchange Methods for Sulfonyl Fluoride Synthesis

| Method | Fluoride Source | Catalyst/Additive | Solvent System | Key Advantages | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | KF | 18-crown-6 ether | Acetonitrile | Mild conditions (room temp.), excellent yields | mdpi.com |

| Biphasic System | KF | None | Water/Acetone | Simple, mild, scalable, high yields, no specialized catalyst | tue.nleurekalert.org |

| Buffered Fluorination | KHF₂ | None | Various organic solvents | Inexpensive, stable, prevents product hydrolysis | mdpi.comnih.gov |

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation methods introduce the -SO₂F group in a single step from various starting materials, bypassing the need to pre-form sulfonyl chlorides.

Reagents that can be considered sources of the fluorosulfonyl (SO₂F) moiety have become powerful tools for direct synthesis. Sulfuryl fluoride (SO₂F₂) gas is a cheap, abundant, and increasingly popular reagent for this purpose. researchgate.netrsc.org It can be used to convert a range of nucleophiles, such as Grignard reagents, into their corresponding sulfonyl fluorides at ambient temperature. ccspublishing.org.cn While effective for many aryl, alkyl, and heteroaryl Grignard reagents, the method can be less efficient for substrates with strongly electron-withdrawing groups. ccspublishing.org.cn SO₂F₂ has also been used in reactions with arynes to produce sulfonyl fluorides. mdpi.com More recently, SO₂F₂ has been employed as the fluoride source in the halogen exchange reaction with sulfonyl chlorides, activated by a nitrogen Lewis base. researchgate.net

Thionyl fluoride (SOF₂) has also been utilized as an effective reagent for the deoxyfluorination of sulfonic acids and their salts, directly yielding sulfonyl fluorides. nih.govrsc.org

Electrochemical methods offer a mild and environmentally benign approach to sulfonyl fluoride synthesis, avoiding the need for stoichiometric chemical oxidants. nih.gov Anodic oxidation allows for the direct conversion of readily available and often odorous thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govacs.orgresearchgate.net

These reactions are typically carried out in a biphasic acetonitrile/aqueous HCl mixture using simple graphite (B72142) and stainless steel electrodes. tue.nlacs.org The process is effective for a wide variety of alkyl, benzyl (B1604629), aryl, and heteroaryl thiols and disulfides, with yields ranging from moderate to excellent. nih.govacs.org Kinetic studies suggest that the thiol is first rapidly oxidized to the disulfide, which is then further oxidized to form the sulfonyl fluoride. nih.gov The practicality of this method has been enhanced by the development of continuous flow reactor systems, which can significantly reduce reaction times from hours to minutes. tue.nl Furthermore, electrochemical protocols have been developed for the oxo-fluorosulfonylation of alkynes to generate β-keto sulfonyl fluorides, using sulfuryl chlorofluoride as the radical precursor and air as the oxidant. nih.gov

In line with the principles of green chemistry, several methods have been developed to synthesize sulfonyl fluorides from thiols and disulfides using safer reagents and producing non-toxic byproducts.

One approach involves an oxidative chlorination of the thiol using aqueous sodium hypochlorite (B82951) (NaOCl) to form the sulfonyl chloride in situ, which is then subjected to a Cl-F exchange with KHF₂. ccspublishing.org.cn A more recent innovation uses sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a green oxidant in conjunction with potassium fluoride (KF) as the sole fluorine source. acs.org This allows for either a stepwise or a one-pot process from thiols or disulfides, demonstrating good scalability. acs.org

A newly reported method utilizes a reagent known as SHC5®, in combination with KF, to convert thiols and disulfides into sulfonyl fluorides. eurekalert.orgsciencedaily.comosaka-u.ac.jp This process is highlighted as being cost-effective and environmentally friendly, yielding only sodium chloride (NaCl) and potassium chloride (KCl) as by-products, thus minimizing environmental impact and simplifying production. sciencedaily.comosaka-u.ac.jp

Table 2: Green Synthesis Approaches from Thiols and Disulfides

| Starting Material | Reagents | Key Features | Byproducts | Reference |

|---|---|---|---|---|

| Thiols/Disulfides | NaOCl·5H₂O, KF | Green oxidant, one-pot or stepwise, scalable | NaCl, H₂O | acs.org |

| Thiols/Disulfides | SHC5®, KF | Cost-effective, safe, minimal environmental impact | NaCl, KCl | sciencedaily.comosaka-u.ac.jp |

| Thiols/Disulfides | Electrochemical oxidation, KF | Avoids chemical oxidants, mild conditions, applicable in flow chemistry | H₂ | nih.govacs.org |

One-Pot Cascade Processes from Sulfonates and Sulfonic Acids

To improve process efficiency and avoid handling unstable intermediates, one-pot cascade reactions starting from stable and readily available sulfonic acids and their salts have been developed. These methods typically involve the in situ formation of a sulfonyl chloride, followed immediately by fluorination.

One such protocol employs cyanuric chloride as a chlorinating agent to convert sodium sulfonates or sulfonic acids into the corresponding sulfonyl chloride. mdpi.comrsc.orgnih.gov This intermediate is then treated with KHF₂ in the same pot to yield the final sulfonyl fluoride. rsc.orgnih.gov The reaction is facilitated by a phase-transfer catalyst, with tetrabutylammonium (B224687) bromide (TBAB) being effective for sulfonates and tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.govsemanticscholar.org This method is applicable to a diverse set of substrates, although salts of divalent metals may give poor yields. mdpi.com

Another strategy involves the direct deoxyfluorination of sulfonic acids. Reagents typically used for the deoxyfluorination of alcohols, such as Xtalfluor-E® , have been successfully adapted for this transformation. nih.govrsc.org This approach allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in good yields under mild conditions. rsc.org Similarly, **thionyl fluoride (SOF₂) has been shown to be highly effective for the deoxyfluorination of sulfonate salts, affording high yields in short reaction times. nih.govrsc.org These direct deoxyfluorination methods are advantageous as they bypass the need for an oxidation step and avoid reactive intermediates like sulfonyl chlorides. nih.gov

Catalytic Strategies for Sulfonyl Fluoride Construction

Modern synthetic chemistry has ushered in an era of catalytic methods for sulfonyl fluoride synthesis, offering milder conditions, broader substrate scopes, and improved efficiency over classical approaches. nih.gov These strategies often employ transition metals, radical intermediates, or photocatalysis to construct the C–SO2F bond.

Metal-Catalyzed C–S Bond Formation

Transition metal catalysis provides powerful tools for the formation of sulfonyl fluorides from readily available starting materials. nih.gov Copper, nickel, and palladium complexes have been at the forefront of these developments.

Copper-Catalyzed Reactions: Copper catalysis has been effectively used in the fluorosulfonylation of arenediazonium salts. cas.cnacs.orgnih.gov These reactions typically utilize a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and a fluoride source like potassium bifluoride (KHF2). cas.cnacs.orgnih.gov The reactions proceed under mild conditions and tolerate a wide array of functional groups. cas.cn Interestingly, the electronic properties of the starting arenediazonium salt can influence the reaction mechanism. cas.cnacs.org Another copper-catalyzed approach involves the intramolecular (amino)fluorosulfonylation of hydrocarbons, which uses a radical relay strategy to form alkanesulfonyl fluorides. acs.orgchemrxiv.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and efficient alternative for synthesizing sulfonyl fluorides. calstate.edu Nickel(II) catalysts, in combination with ligands like phenanthroline, can effectively convert aryl and heteroaryl boronic acids into the corresponding sulfinate salts using DABSO. acs.org These sulfinates can then be further transformed into sulfonyl fluorides. acs.org More direct methods include the nickel-catalyzed fluorosulfonylation of vinyl and benzyl bromides using sodium dithionite (B78146) (Na2S2O4) as the SO2 source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.org This method is noted for its mild conditions and excellent retention of configuration for vinyl bromides. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are also employed in the synthesis of aryl sulfonyl fluorides. One strategy involves the fluorosulfonylation of aryl thianthrenium salts using sodium dithionite and NFSI. rsc.org This method can even be performed as a one-pot synthesis starting directly from arenes without isolating the intermediate thianthrenium salt. rsc.org

Table 1: Examples of Metal-Catalyzed Sulfonyl Fluoride Synthesis

| Starting Material | Catalyst System | SO2 Source | Fluorine Source | Product Type | Ref. |

|---|---|---|---|---|---|

| Arenediazonium Salts | CuCl2 / 6,6'-dimethyl-2,2'-dipyridyl | DABSO | KHF2 | Arenesulfonyl fluoride | cas.cnacs.org |

| Vinyl Bromides | Ni(OAc)2·4H2O / DPEPhos | Na2S2O4 | NFSI | Vinylsulfonyl fluoride | acs.org |

| Aryl Thianthrenium Salts | Pd(OAc)2 / Xantphos | Na2S2O4 | NFSI | Arylsulfonyl fluoride | rsc.org |

| (Hetero)aryl Boronic Acids | NiBr2·(glyme) / Phenanthroline | DABSO | - (forms sulfinate) | (Hetero)arylsulfonyl fluoride (via sulfinate) | acs.org |

| N-fluoro-N-alkyl sulfonamides | Copper catalyst | SO2 surrogate | Intramolecular | Alkanesulfonyl fluoride | acs.orgchemrxiv.org |

Radical Generation and Coupling Approaches for Fluorosulfonylation

Radical-based methods have become a prominent strategy for synthesizing sulfonyl fluorides, particularly for accessing aliphatic derivatives. nih.gov These reactions often involve the generation of a carbon-centered radical, which is then trapped by a sulfur dioxide source, followed by fluorination.

One common approach is the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid N-hydroxyphthalimide (NHPI) esters. rsc.org This method utilizes a reductant, a sulfur dioxide surrogate, and an electrophilic fluorinating reagent like NFSI. rsc.org Another strategy involves the hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov This can be achieved using a redox-active radical precursor such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI). nih.gov This method is notable for its ability to produce Z-alkenylsulfonyl fluorides from alkynes, which are typically more challenging to synthesize. nih.gov

The direct use of sulfuryl chlorofluoride (FSO2Cl) as a fluorosulfonyl radical precursor has enabled the radical fluorosulfonylation of alkenes and the trans-chloro/fluorosulfonylation of alkynes. thieme-connect.com Furthermore, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed using alkynyl sulfonyl fluorides as bifunctional reagents that serve as both an FSO2-radical precursor and a trapping agent. d-nb.infonih.gov

Photocatalytic Methods in Sulfonyl Fluoride Synthesis

Visible-light photocatalysis offers a mild and powerful platform for the synthesis of sulfonyl fluorides, enabling reactions that are often difficult to achieve through thermal methods. nih.govnih.gov These reactions typically involve the generation of radical intermediates under gentle conditions.

Aryl sulfonyl fluorides can be synthesized from aryl diazonium salts using a photocatalyst, a sulfur dioxide source like DABSO, and a fluorine source such as NFSI. nih.gov The reaction proceeds via the generation of an aryl radical through single-electron transfer from the excited photocatalyst. nih.gov

For the synthesis of aliphatic sulfonyl fluorides, photocatalytic methods have been developed using organoboron reagents like alkyl organotrifluoroborate salts and boronic acid pinacol (B44631) esters. nih.gov This approach is highly valuable as organoboron compounds are common building blocks in medicinal chemistry. nih.gov Another photocatalytic strategy involves the reaction of alkyl halides with vinyl sulfonyl fluoride in the presence of a photocatalyst and a reductant. nih.gov

A notable development is the use of air-stable, crystalline benzimidazolium fluorosulfonate salts as redox-active reagents. nih.gov Under photocatalytic conditions, these reagents generate a fluorosulfonyl radical (·SO2F) that can react with various unsaturated hydrocarbons to produce alkenyl and alkyl sulfonyl fluorides. nih.gov

Table 2: Overview of Photocatalytic Sulfonyl Fluoride Synthesis

| Substrate | Photocatalyst | SO2 Source | Fluorine Source | Product Type | Ref. |

|---|---|---|---|---|---|

| Aryl Diazonium Salts | Ru(bpy)3(PF6)2 | DABSO | NFSI | Arylsulfonyl fluoride | nih.gov |

| Alkyl Organotrifluoroborates | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DABSO | Selectfluor | Alkylsulfonyl fluoride | nih.gov |

| Alkyl Iodides | Mn2(CO)10 | Vinyl sulfonyl fluoride | Vinyl sulfonyl fluoride | Alkylsulfonyl fluoride | nih.gov |

| Alkenes | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Sulfuryl chlorofluoride | Sulfuryl chlorofluoride | Alkenylsulfonyl fluoride | nih.gov |

| Thianthrenium Salts | 4CzIPN | DABSO | KHF2 | Arylsulfonyl fluoride | tandfonline.comresearchgate.net |

Derivatization and Functionalization Strategies

Beyond the direct construction of the sulfonyl fluoride moiety, methods for its introduction via derivatization of other functional groups and the synthesis of specifically substituted sulfonyl fluorides are crucial for expanding the chemical space of these important compounds.

Synthesis of Aliphatic Sulfonyl Fluorides

The synthesis of aliphatic sulfonyl fluorides has been a focus of recent research due to the increasing importance of sp3-rich scaffolds in drug discovery. nih.gov Besides the catalytic methods mentioned above, several other strategies exist.

One approach is the deoxyfluorination of aliphatic sulfonic acids and their salts. nih.govrsc.org Reagents like thionyl fluoride, activated by DMF, or the bench-stable solid Xtalfluor-E® can effectively convert aliphatic sulfonic acids to the corresponding sulfonyl fluorides in high yields. nih.govrsc.org Another classic method involves phase transfer catalysis for the reaction of aliphatic sulfonyl chlorides with potassium fluoride. acs.org

Radical-mediated approaches are particularly prevalent. For instance, the radical hydro-fluorosulfonylation of unactivated alkenes provides a direct route to aliphatic sulfonyl fluorides. nih.gov Similarly, the photocatalytic decarboxylative fluorosulfonylation of aliphatic carboxylic acid derivatives offers a convenient pathway from abundant starting materials. rsc.org

Synthesis of Aryl and Hetaryl Sulfonyl Fluorides

The synthesis of aryl and hetaryl sulfonyl fluorides is well-established, with numerous methods available. mdpi.com A common strategy is the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides using a fluoride source, often catalyzed by phase transfer catalysts like 18-crown-6. mdpi.com

More direct routes from anilines are also available. A one-pot, two-step procedure can be used to generate the diazonium salt from an aniline, which is then converted to the sulfonyl fluoride. mdpi.com This has been achieved through both metal-catalyzed cas.cnacs.org and metal-free, visible-light-mediated procedures. nih.govmdpi.com

The use of sulfuryl fluoride (SO2F2) gas has also been explored. For example, a multicomponent reaction involving in-situ generated arynes, secondary amines, and SO2F2 allows for the synthesis of substituted aryl sulfonyl fluoride derivatives. mdpi.com Additionally, Grignard reagents derived from aryl and heteroaryl halides can react with SO2F2 to yield the corresponding sulfonyl fluorides. mdpi.com

Preparation of Sulfonimidoyl Fluorides as Chiral Analogs

Sulfonimidoyl fluorides, as chiral isosteres of sulfonamides, offer unique three-dimensional structures and potential for enhanced biological activity and selectivity. researchgate.netnih.gov The development of stereocontrolled methods to access these compounds has been a significant area of research.

A key challenge in the synthesis of enantioenriched sulfonimidoyl fluorides is the potential for racemization by fluoride ions. researchgate.net To address this, methodologies have been developed that trap fluoride, enabling stereospecific reactions. One successful approach involves the use of solid, bench-stable N-Boc-sulfinamide salt building blocks. researchgate.net These can be converted to the corresponding sulfonimidoyl fluorides with high enantiomeric excess using reagents like Selectfluor. researchgate.net The resulting enantioenriched sulfonimidoyl fluorides can then undergo stereospecific sulfur-fluorine exchange (SuFEx) reactions with primary and secondary amines to produce a diverse range of sulfonimidamides with high enantiopurity. researchgate.netacs.org

Another powerful strategy for the asymmetric synthesis of sulfonimidoyl fluorides and their derivatives is the use of an enantiopure bifunctional S(VI) transfer reagent, such as t-BuSF. rhhz.netacs.orgrsc.org This reagent platform acts as a chiral SuFEx template, allowing for the rapid and modular synthesis of a wide variety of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. rhhz.netacs.orgrsc.org The utility of this approach has been demonstrated in the synthesis of enantiopure pharmaceutical intermediates and analogs. acs.org

More recently, a one-pot tandem reaction sequence starting from readily available sulfenamides has been reported for the convenient synthesis of chiral sulfonimidoyl fluorides with high enantiomeric excess. rsc.org This method highlights the increasing sophistication in the stereoselective construction of these important chiral building blocks. The specificity of these chiral sulfonimidoyl fluorides in applications such as protein ligation underscores the importance of controlling the stereochemistry at the sulfur center for designing selective covalent probes and therapeutics. rsc.org

Table 1: Methodologies for Asymmetric Synthesis of Sulfonimidoyl Fluorides

| Starting Material | Reagent/Method | Key Features | Reference |

| N-Boc-sulfinamide salts | Selectfluor, SuFEx with amines | Stereospecific, high ee, fluoride trapping | researchgate.net |

| Organolithiums | t-BuSF (chiral S(VI) transfer reagent) | Chiral template, modular, high ee | rhhz.netacs.orgrsc.org |

| Sulfenamides | One-pot tandem reactions | Convenient, high ee | rsc.org |

| Racemic sulfonimidoyl chloride | KF followed by chiral HPLC | Isolation of enantiomers | researchgate.net |

Diversity-Oriented Clicking Strategies for Sulfonyl Fluoride Libraries

The principles of click chemistry, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, have been instrumental in the development of diversity-oriented strategies for the rapid synthesis of sulfonyl fluoride libraries. rhhz.netnih.gov These libraries are valuable resources for drug discovery and chemical biology.

A central concept in this area is "Diversity Oriented Clicking" (DOC), which combines the reliability of click reactions with the goal of generating structural diversity. researchgate.netnih.gov This approach often utilizes highly reactive "hubs" that can be diversified through various click cycloaddition reactions. A prime example of such a hub is the 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) scaffold. researchgate.netnih.govpnas.org

The SASF hubs are highly activated and can react with a wide range of partners, including 1,3- and 1,5-dipoles, as well as cyclic dienes, to produce a diverse array of heterocyclic and bicyclic structures, each bearing a pendant sulfonyl fluoride group. nih.gov This initial library can be further expanded through late-stage modification of the sulfonyl fluoride moiety via SuFEx reactions, demonstrating the power of this modular approach. nih.gov For instance, a library of 173 unique molecules was constructed from SASF hubs, which was then grown to 278 discrete compounds through subsequent SuFEx derivatization. nih.gov

The versatility of the DOC strategy has been further demonstrated in the synthesis of functionalized 2-aminothiazoles. acs.org By leveraging the reactivity of SASF connectors, a library of N-substituted 2-aminothiazoles bearing a sulfonyl fluoride handle was synthesized in a simple, regioselective manner. acs.org

Furthermore, the SASF hubs can undergo stereoselective Michael-type additions with various nucleophiles such as secondary amines, carboxylates, and halides. pnas.orgnih.gov These reactions proceed in high yield to deliver unprecedented β-substituted alkenyl sulfonyl fluorides as single isomers, significantly expanding the repertoire of accessible structures. pnas.orgnih.gov The utility of these libraries has been showcased by the discovery of novel covalent inhibitors of human neutrophil elastase. pnas.org

The overarching goal of these diversity-oriented strategies is to rapidly generate libraries of "SuFExable" pharmacophores, which can be screened for biological activity. researchgate.net The combination of robust click cycloadditions to build core scaffolds followed by reliable SuFEx reactions for late-stage functionalization provides a powerful and efficient engine for the discovery of new functional molecules.

Table 2: Diversity-Oriented Clicking Strategies for Sulfonyl Fluoride Libraries

| Strategy | Core Hub | Key Reactions | Outcome | Reference |

| Diversity Oriented Clicking (DOC) | 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) | Click cycloadditions (with dipoles, dienes), SuFEx | Diverse heterocyclic and bicyclic sulfonyl fluorides | researchgate.netnih.gov |

| DOC for Specific Scaffolds | 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) | Reaction with thioureas | N-substituted 2-aminothiazole (B372263) library | acs.org |

| Stereoselective Michael Additions | 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) | Addition of amines, carboxylates, halides | β-substituted alkenyl sulfonyl fluorides | pnas.orgnih.gov |

| Accelerated SuFEx Click Chemistry (ASCC) | Aryl/Alkyl Alcohols and SuFEx-compatible groups | Base-catalyzed S-F exchange | Rapid synthesis of diverse functional molecules | rsc.org |

Mechanistic Insights into Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Mechanisms

SuFEx click chemistry is characterized by the substitution of a fluoride atom from a sulfur(VI) center by a nucleophile, forming a new covalent bond acs.orgacs.orgsigmaaldrich.comresearchgate.net. This process is thermodynamically driven, often by the formation of a stable silicon-fluoride bond when silyl (B83357) ethers are used as nucleophiles bldpharm.comnih.govacs.orgthieme-connect.comnih.gov. The reaction is generally orthogonal, proceeds under mild conditions, and is compatible with a wide range of functional groups, making it an ideal "click" reaction mdpi.comacs.orgacs.orgsigmaaldrich.comresearchgate.netbldpharm.comsigmaaldrich.com.

Nucleophilic Activation of the S(VI)–F Bond

The S(VI)–F bond in sulfonyl fluorides is inherently strong but can be activated towards nucleophilic attack through several mechanisms. The presence of a suitable nucleophile, often in conjunction with a catalyst, facilitates the displacement of the fluoride ion. In reactions involving silyl ethers, the strong affinity of silicon for fluoride (forming stable Si–F bonds) provides a significant thermodynamic driving force, effectively pulling the reaction forward bldpharm.comnih.govacs.orgthieme-connect.comnih.gov. In protic environments, fluoride ions can form hydrogen bonds with acidic protons, generating hydrofluoric acid (HF), which can then act as a hydrogen-bond donor to further activate the S(VI)–F bond towards substitution nih.govacs.org.

Role of Catalyst-Reagent Combinations in SuFEx Processes

The efficiency and scope of SuFEx reactions are significantly influenced by the choice of catalysts and reagents, which are crucial for activating the S(VI)–F bond and promoting nucleophilic substitution.

Base Catalysis: Various organic bases, including tertiary amines like triethylamine (B128534) (TEA), amidines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and guanidines like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG, Barton's base), are commonly employed nih.govacs.orgnih.govcshl.edu. These bases can act as nucleophiles themselves, activating the S(VI) fluoride, or they can activate silyl ethers or alcohols, facilitating the exchange reaction nih.govacs.org. Guanidine-type bases, in particular, have shown promise in mimicking biological catalysis by lowering pKa values and stabilizing departing fluoride anions nih.govcshl.edu.

Lewis Acid Catalysis: Metal Lewis acids, such as calcium bis(bis(trifluoromethyl)sulfonyl)imide (Ca(NTf2)2), have emerged as effective catalysts for SuFEx reactions, particularly in the formation of sulfonamides and sulfamates from sulfonyl fluorides and silyl amines acs.orgclaremont.edunih.govresearchgate.netacs.orgresearchgate.net. In these systems, the Lewis acid activates the silyl amine or the sulfonyl fluoride, and the silicon atom acts as a fluoride trap, regenerating the catalyst acs.orgclaremont.edunih.gov.

Other Reagents: Silicon-based reagents like hexamethyldisilazane (B44280) (HMDS) are often used in conjunction with bases. HMDS can act as an in situ silylating agent for alcohols or phenols and as a scavenger for released fluoride, thereby driving the reaction forward and enabling silicon-free SuFEx protocols when combined with specific bases thieme-connect.comnih.govcshl.edu. Bifluoride salts, such as potassium bifluoride (KFHF), have also been shown to catalyze SuFEx reactions nih.gov.

Table 1: Catalytic Systems in SuFEx Reactions

| Catalyst/Reagent System | Role | Typical Nucleophiles | Product Types | References |

| Base Catalysis (e.g., DBU, BTMG) | Activates S(VI)-F bond or silyl ethers/alcohols; enhances nucleophilicity. | Silyl ethers, Alcohols | Sulfonate esters, Sulfates | nih.govacs.orgnih.govcshl.edu |

| Lewis Acid Catalysis (e.g., Ca(NTf2)2) | Activates S(VI)-F bond or silyl amines; silicon traps fluoride. | Silyl amines | Sulfonamides, Sulfamates | acs.orgclaremont.edunih.govresearchgate.netacs.orgresearchgate.net |

| Base + HMDS | HMDS silylates nucleophile (e.g., alcohol) and traps fluoride; base activates S(VI)-F bond. | Alcohols, Phenols | Sulfonate esters, Sulfates | thieme-connect.comnih.govcshl.edu |

| Bifluoride Salts (e.g., KFHF) | Activates S(VI)-F bond; fluoride trap. | Various | Various | nih.gov |

Reactivity with Biological Nucleophiles

Sulfonyl fluorides are recognized for their ability to react with a broad spectrum of nucleophilic amino acid residues found in proteins, including cysteine (Cys), histidine (His), lysine (B10760008) (Lys), serine (Ser), threonine (Thr), and tyrosine (Tyr) mdpi.comacs.orgacs.orgbldpharm.comnih.govsigmaaldrich.comrsc.orgnih.govjenabioscience.comsigmaaldrich.comenamine.netnih.gov. This broad reactivity, combined with their relative stability under physiological conditions, makes them ideal "warheads" for chemical biology applications, such as targeted covalent inhibition, protein labeling, and affinity enrichment mdpi.comacs.orgacs.orgnih.govsigmaaldrich.comrsc.orgnih.govsigmaaldrich.comenamine.netccspublishing.org.cnnih.gov.

Selective Covalent Modification of Amino Acid Residues

The selectivity of sulfonyl fluoride modification is context-dependent, influenced by the specific amino acid residue's nucleophilicity, its local microenvironment within the protein, and the electronic and steric properties of the sulfonyl fluoride itself mdpi.comacs.orgacs.orgnih.govnih.govsigmaaldrich.comenamine.netnih.govnih.gov.

Lysine residues, with their primary amine side chains, are frequently targeted by sulfonyl fluorides. The reaction involves nucleophilic attack by the amine nitrogen on the sulfur(VI) atom, leading to the displacement of fluoride and the formation of a stable sulfonamide linkage mdpi.comacs.orgacs.orgclaremont.edunih.govenamine.netnih.govnih.govresearchgate.net. This sulfonamide adduct is generally stable to solvolysis, rendering the modification irreversible nih.gov. The reaction rate is often pH-dependent, with higher rates observed under basic conditions that favor the deprotonated, free amine form of lysine nih.gov. In some instances, lysine residues may be labeled in conjunction with other residues, or as a secondary target after a more reactive residue like tyrosine has reacted mdpi.com.

Table 2: Reactivity of Sulfonyl Fluorides with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Adduct Formed | Stability of Adduct | Relative Reactivity (General) | Notes | References |

| Lysine (Lys) | Primary Amine | Sulfonamide | Stable | Moderate to High | Irreversible modification; pH-dependent, favors free base form. | mdpi.comacs.orgacs.orgclaremont.edunih.govenamine.netnih.govnih.govresearchgate.net |

| Tyrosine (Tyr) | Phenolic Hydroxyl | Sulfonate Ester | Stable | High | Often preferred target for less reactive SFs; formation of stable adducts. | mdpi.comacs.orgacs.orgbldpharm.comacs.orgcshl.educlaremont.edunih.govenamine.netresearchgate.netacs.org |

| Cysteine (Cys) | Thiol | Thioester | Less Stable | High (but adduct can degrade) | Rapid reactivity but adduct instability limits sustained inhibition. | acs.orgacs.orgbldpharm.comnih.govsigmaaldrich.comrsc.orgnih.govjenabioscience.comenamine.net |

| Histidine (His) | Imidazole (B134444) Nitrogen | Adduct | Stable | Variable | Reactivity depends on protonation state and microenvironment. | acs.orgacs.orgnih.govrsc.orgnih.govjenabioscience.comenamine.netnih.gov |

| Serine (Ser) | Hydroxyl | Sulfonate Ester | Stable | Variable | Can be targeted, especially in specific microenvironments. | mdpi.comnih.govsigmaaldrich.comrsc.orgnih.govjenabioscience.comenamine.net |

| Threonine (Thr) | Hydroxyl | Sulfonate Ester | Stable | Variable | Similar to Serine, reactivity is context-dependent. | mdpi.comnih.govsigmaaldrich.comrsc.orgnih.govjenabioscience.comenamine.net |

Tyrosine residues, possessing a phenolic hydroxyl group, are also readily targeted by sulfonyl fluorides. The reaction proceeds via nucleophilic attack of the phenoxide oxygen (formed under basic conditions or facilitated by the protein environment) on the sulfur(VI) center, displacing fluoride and forming a sulfonate ester mdpi.comacs.orgacs.orgbldpharm.comacs.orgcshl.educlaremont.edunih.govenamine.netresearchgate.netacs.org. These sulfonate ester adducts are generally stable, similar to sulfonamides, contributing to the utility of sulfonyl fluorides for irreversible covalent modification acs.orgacs.org. In many cases, tyrosine is found to be more reactive towards sulfonyl fluorides than lysine, particularly for sulfonyl fluorides with less inherent electrophilicity mdpi.comacs.orgacs.org.

Compound Names Mentioned:

Sulfanilyl fluoride

Sulfonyl fluoride (general class)

Sulfur(VI) fluoride (S(VI)-F)

Fluoride (F-)

Hydrofluoric acid (HF)

Silicon-based reagents (e.g., HMDS)

Silyl ethers

Silyl amines

Amines

Alcohols

Phenols

Sulfonamide

Sulfonate ester

Sulfamates

Sulfamides

Cysteine (Cys)

Histidine (His)

Lysine (Lys)

Serine (Ser)

Threonine (Thr)

Tyrosine (Tyr)

DMAP (4-(dimethylamino)pyridine)

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine)

BEMP (2-tert-Butylimino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)

Ca(NTf2)2 (Calcium bis(bis(trifluoromethyl)sulfonyl)imide)

HMDS (Hexamethyldisilazane)

KFHF (Potassium bifluoride)

TEA (Triethylamine)

Serine and Threonine Reactivity in Enzyme Active Sites

Serine and threonine residues, with their hydroxyl (-OH) groups, are nucleophilic amino acid side chains that can react with sulfonyl fluorides. This reaction results in the formation of a sulfonate ester adduct, effectively sulfonating the amino acid nih.govacs.org. Early work by Fahrney and Gold demonstrated that sulfonyl fluorides could act as inhibitors of serine proteases by covalently modifying the catalytic serine residue within the enzyme's active site nih.govrsc.org. Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples of sulfonyl fluorides used to inactivate serine proteases, often employed during protein isolation to prevent degradation nih.gov. While sulfonyl fluorides react readily with serine and threonine, the stability of the resulting adducts can vary. For instance, while SFs react rapidly with N-acetylcysteine, the adducts are unstable, limiting their utility for durable covalent inhibition of cysteine residues researchgate.netrsc.orgacs.org. In contrast, SFs generally form stable adducts with N-acetyltyrosine and N-acetyllysine researchgate.netacs.org.

Histidine and Arginine Interactions

Histidine residues, with their imidazole side chain, and arginine residues, with their guanidinium (B1211019) side chain, can also interact with sulfonyl fluorides, although often with different reactivity profiles and adduct stabilities compared to serine and threonine acs.orgacs.orgnih.govnih.gov. Sulfonyl fluorides have been shown to serendipitously label histidine residues in proteins, suggesting that under specific microenvironmental conditions, histidine can act as a nucleophile towards SFs nih.govnih.gov. The imidazole ring of histidine can be protonated or deprotonated, influencing its nucleophilicity. Similarly, arginine's guanidinium group can participate in interactions. Recent studies have indicated that arginine residues, particularly when proximal to a sulfonyl fluoride-reactive site, can accelerate SuFEx reactions, potentially by facilitating deprotonation or through hydrogen bonding networks pnas.orgresearchgate.net. While direct covalent modification of arginine by typical sulfonyl fluorides is less common in the literature compared to serine or tyrosine, specific contexts, such as the presence of multiple reactive groups or particular protein environments, might enable such interactions, with some research suggesting sulfonylation of arginine side chains is possible with stronger sulfonyl electrophiles chemrxiv.org.

Cysteine Reactivity and Adduct Stability

Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are generally the most reactive amino acids towards electrophilic attack. Sulfonyl fluorides can react with cysteine, forming thiosulfonate ester adducts nih.govacs.org. However, these cysteine-sulfonyl fluoride adducts are typically unstable and can collapse to form the corresponding sulfinic acid acs.orgresearchgate.net. This instability renders sulfonyl fluorides less suitable for the durable covalent inhibition of cysteine residues compared to other electrophilic warheads like acrylamides, which form more stable thioether bonds nih.govresearchgate.netrsc.orgacs.org. Consequently, while cysteine is intrinsically reactive, the transient nature of the adduct limits the application of SFs for long-term covalent modification of cysteine.

Context-Dependent Reactivity within Protein Binding Pockets

The reactivity of sulfonyl fluorides is not solely determined by the intrinsic nucleophilicity of the amino acid residue but is also significantly influenced by the protein binding pocket environment rsc.orgrsc.orgacs.org. The microenvironment within a protein's active site can modulate the pKa of amino acid side chains, affect their orientation, and provide stabilizing interactions (e.g., hydrogen bonds) that enhance the electrophilicity of the sulfur atom or the nucleophilicity of the attacking residue rsc.orgrsc.org. For example, basic residues like lysine and arginine located near a tyrosine residue can facilitate the deprotonation of the tyrosine hydroxyl group, thereby increasing its nucleophilicity and promoting reaction with the sulfonyl fluoride rsc.org. Similarly, the precise positioning and orientation of a nucleophilic residue within a binding pocket can dictate whether a sulfonyl fluoride can access and react with it, leading to context-dependent reactivity rsc.orgnih.gov. This site-specific reactivity is a cornerstone of using sulfonyl fluorides as targeted covalent inhibitors or chemical probes.

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors play a crucial role in determining the reactivity and stability of sulfonyl fluorides researchgate.netrsc.orgacs.orgresearchgate.net. Electron-withdrawing groups on the aromatic ring of an aryl sulfonyl fluoride can increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles researchgate.netrsc.orgacs.org. Conversely, electron-donating groups can decrease reactivity. Steric hindrance around the sulfonyl fluoride moiety or the attacking nucleophilic residue can also impede the reaction. For instance, highly substituted aryl sulfonyl fluorides, particularly those with substituents at the 2,4,6 positions, have shown increased metabolic stability researchgate.net. The precise tuning of these electronic and steric properties allows for the rational design of sulfonyl fluorides with tailored reactivity profiles, optimizing their efficacy as covalent modifiers while minimizing unwanted side reactions like hydrolysis rsc.orgresearchgate.net.

Alternative Reaction Pathways of Sulfonyl Fluorides

While the primary mode of action for sulfonyl fluorides in biological contexts involves nucleophilic substitution of the fluoride (SuFEx), alternative reaction pathways exist.

Defluorosulfonylation Reactions

Defluorosulfonylation is an alternative reaction pathway observed with certain sulfonyl fluorides, particularly oxetane-containing sulfonyl fluorides springernature.comthieme-connect.comnih.govflippingbook.com. In this process, the sulfonyl fluoride undergoes defluorosulfonylation, typically triggered by warming or the presence of a base, to generate a carbocation intermediate. This carbocation can then react with nucleophiles, such as amines, to form new covalent bonds, leading to products like amino-oxetanes springernature.comthieme-connect.comnih.gov. This pathway represents a distinct reactivity mode from the typical SuFEx reaction where the fluoride is directly displaced by a nucleophile. It involves the loss of both SO2 and F⁻, generating a carbocation that is subsequently trapped springernature.comthieme-connect.com. This reaction has been explored for creating novel bioisosteres, such as amino-oxetanes, as alternatives to amide functionalities in drug design nih.gov.

The search for information regarding radical-mediated transformations specifically involving this compound did not yield detailed research findings or data tables. While the conducted searches provided general insights into radical-mediated transformations of sulfonyl fluorides, including their synthesis via radical pathways and their general reactivity as radical precursors or traps, no specific examples or mechanistic studies pertaining to this compound (4-aminobenzenesulfonyl fluoride) in such transformations were identified.

Consequently, it is not possible to generate the requested article section focusing on detailed research findings and data tables for this compound within the scope of radical-mediated transformations, as per the strict requirements of the prompt.

Target Identification and Validation in Biological Systems

Sulfonyl fluorides play a crucial role in identifying and validating biological targets. Their ability to covalently label proteins in a context-specific manner facilitates the discovery of small molecule-protein interactions and the deconvolution of drug mechanisms of action rsc.orgdiscoveryontarget.comworldpreclinicalcongress.comsigmaaldrich.com. Chemical proteomics, often employing sulfonyl fluoride-based probes, is instrumental in these efforts, allowing researchers to profile proteomes and identify proteins that interact with or are modulated by specific compounds mdpi.comdiscoveryontarget.com. For instance, probes like XO-44 have been utilized for target identification and selectivity profiling of kinase drug candidates discoveryontarget.com. Furthermore, the development of "sulfonyl fluoride bits" (SuFBits) has expanded the utility of this chemistry for fragment screening, aiding in the identification of weak fragments that bind to protein targets, which can then be validated through mass spectrometry mdpi.com. This compound, as a member of this class, contributes to these applications by providing a reactive handle for engaging and identifying target proteins within complex biological environments.

| Probe/Methodology | Application Area | Key Contribution | Reference(s) |

| XO-44 | Target Identification/Profiling | Selectivity profiling of kinase drug candidates | discoveryontarget.com |

| SuFBits | Fragment Screening | Facilitates identification of weak fragments binding to protein targets | mdpi.com |

| Sulfonyl Fluorides | Target Identification | Covalent labeling of nucleophilic residues for protein identification | rsc.orgdiscoveryontarget.comworldpreclinicalcongress.com |

Structural Biology Contributions using Sulfonyl Fluoride Probes

The capacity of sulfonyl fluorides to form stable covalent adducts with proteins makes them invaluable for structural biology studies. By capturing transient or weak interactions through irreversible labeling, these probes enable the determination of high-resolution structures of protein-ligand complexes, providing critical insights into binding modes and mechanisms of action ucsf.eduresearchgate.netpnas.org.

Co-crystal Structure Analysis of Protein-Sulfonyl Fluoride Adducts

Co-crystal structures of various proteins modified by sulfonyl fluoride probes have been instrumental in understanding enzyme active sites and ligand interactions. For example, studies involving kinase domains, such as SRC and EGFR, have yielded co-crystal structures where sulfonyl fluoride probes covalently modified conserved lysine residues within the ATP-binding site ucsf.eduresearchgate.net. These structures revealed the precise orientation of the probe and the modified amino acid, offering detailed insights into the molecular basis of inhibition. Similarly, aryl sulfonyl fluorides have been used to probe tyrosine residues, leading to crystal structures of Ral GTPases that elucidated covalent bond formation at Tyr-82, revealing the creation of novel binding pockets pnas.org. These structural insights are crucial for rational drug design and understanding protein function.

| Protein Target | Sulfonyl Fluoride Probe Example | Modified Residue | Structural Insight Gained | Reference(s) |

| SRC Kinase | Probe 2 | Lys295 | Covalent modification of catalytic lysine in ATP-binding site; binding mode analysis | ucsf.eduresearchgate.net |

| EGFR Kinase | Probe 2 | Lys745 | Covalent modification of catalytic lysine; alignment with SRC binding mode | ucsf.eduresearchgate.net |

| RalA GTPase | Aryl Sulfonyl Fluoride | Tyr-82 | Covalent bond formation at tyrosine; creation of a novel hydrophobic binding pocket | pnas.org |

| BCL6 | SF 2f | Tyr57 | Covalent conjugation via sulfonate ester; insight into fragment binding mode | nih.govacs.org |

Cryo-Electron Microscopy (Cryo-EM) Studies

While direct applications of this compound in Cryo-Electron Microscopy (Cryo-EM) studies are not extensively documented in the reviewed literature, other sulfonyl fluorides have been referenced in conjunction with Cryo-EM. For instance, phenylmethylsulfonyl fluoride (PMSF), a related sulfonyl fluoride, has been mentioned in the context of Cryo-EM studies of KCNH2 biorxiv.org. The general utility of sulfonyl fluorides in stabilizing protein structures or acting as covalent modifiers could potentially extend to Cryo-EM sample preparation or analysis, although specific examples involving this compound are limited.

Mapping Enzyme Binding Sites and Substrate Interactions

Sulfonyl fluorides are effective tools for mapping enzyme binding sites and understanding substrate interactions. By covalently labeling specific amino acid residues that are critical for enzyme activity or substrate binding, researchers can delineate the architecture of active sites and identify key residues involved in catalysis or recognition rsc.orgjenabioscience.comresearchgate.net. For example, the probe SF-p1, a sulfonyl fluoride derivative, was used to covalently engage a tyrosine residue in the binding site of the mRNA-decapping scavenger enzyme DcpS, providing insights into its functional mechanism and enabling target engagement studies worldpreclinicalcongress.com. This compound, with its inherent reactivity towards nucleophilic residues, can be employed in similar strategies to map binding pockets and identify critical interaction points within enzymes.

| Enzyme Target | Sulfonyl Fluoride Probe Example | Targeted Residue | Application in Binding Site Analysis | Reference(s) |

| DcpS | SF-p1 | Tyrosine | Covalent engagement to map binding site and study target engagement | worldpreclinicalcongress.com |

Investigations into Protein-Protein Interactions

The ability of sulfonyl fluorides to form covalent cross-links between proteins has also made them valuable in the study of protein-protein interactions (PPIs) rsc.orgresearchgate.netrsc.orgpnas.org. Heterobifunctional cross-linkers incorporating a sulfonyl fluoride moiety, such as NHSF (N-hydroxysuccinimide-sulfonyl fluoride), have been developed. These probes can first react with surface lysine residues ("planting") and then, through proximity-enhanced reactivity, cross-link to other nucleophilic residues (Lys, His, Ser, Thr, Tyr) on interacting proteins pnas.org. This approach, sometimes referred to as "plant-and-cast," is useful for cross-linking mass spectrometry (CXMS) and capturing weak or transient PPIs rsc.orgpnas.org. This compound could be incorporated into such cross-linking strategies to investigate complex biological assemblies and interaction networks.

| Technique/Probe Type | Sulfonyl Fluoride Moiety Role | Application in PPI Studies | Reference(s) |

| Heterobifunctional Cross-linkers | Covalent modification | Capturing weak PPIs and transient enzyme-substrate interactions; CXMS | pnas.org |

| "Plant-and-Cast" Strategy | Proximity-enhanced labeling | Cross-linking mass spectrometry to identify inter-protein linkages | rsc.org |

| Sulfonyl Fluoride-containing Probes | Covalent labeling | Investigating complex biological assemblies and interaction networks | rsc.orgresearchgate.net |

Applications of Sulfanilyl Fluoride

Role in Chemical Biology as a Covalent Probe

Sulfonyl fluorides, including sulfanilyl fluoride and its derivatives, are considered privileged "warheads" for creating covalent probes in chemical biology. nih.govrsc.orgrsc.org Their value stems from their ideal balance of stability in aqueous biological media and their capacity to react with specific amino acid residues within a protein's binding site. researchgate.netrsc.org Unlike many covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues, including serine, tyrosine, lysine (B10760008), and histidine. nih.govrsc.org This privileged reactivity allows researchers to covalently label and study proteins that lack an accessible cysteine, thereby expanding the toolkit for target identification and validation. nih.govtandfonline.com

Utility in Drug Discovery and Medicinal Chemistry

The ability of the sulfonyl fluoride moiety to act as a targeted covalent inhibitor has been harnessed in drug discovery. researchgate.netresearchgate.net By incorporating the this compound scaffold into a molecule designed to bind to a specific protein, researchers can create highly potent and selective inhibitors. acs.orgnih.gov This approach has been used to target enzymes like serine proteases and kinases. nih.govrsc.org For example, structure-based drug design has enabled the positioning of an aryl sulfonyl fluoride group to covalently modify a specific tyrosine or lysine residue in a protein's binding pocket, leading to irreversible inhibition. nih.govrsc.org This strategy is particularly useful for developing inhibitors of protein-protein interactions (PPIs). rsc.org

Application in SuFEx Click Chemistry

This compound is a building block for Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry reaction used for the rapid and reliable assembly of molecules. sigmaaldrich.comeurekalert.org The SuFEx reaction involves the exchange of the fluorine atom on the S(VI) center with a nucleophile, typically from an alcohol (often as a silyl (B83357) ether) or an amine, to form a stable sulfonate or sulfonamide linkage. nih.govacs.org The reaction is known for its high efficiency, wide functional group tolerance, and often simple, water-friendly conditions. sigmaaldrich.com The amino group of this compound provides a handle for further functionalization, allowing it to be incorporated into larger, more complex structures for applications in materials science and drug discovery. sigmaaldrich.comresearchgate.net

Advanced Characterization and Computational Studies of Sulfonyl Fluorides

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure and behavior of sulfanilyl fluoride (B91410). Techniques ranging from nuclear magnetic resonance to mass spectrometry provide detailed insights into its atomic-level composition and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of sulfonyl fluorides. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes for detailed analysis. nih.govnih.gov

¹H NMR: The proton NMR spectrum of a simple aryl sulfonyl fluoride typically shows signals for the aromatic protons. For instance, in 4-methyl-benzenesulfonyl fluoride, the aromatic protons appear as doublets around 7.89 ppm and 7.42 ppm. rsc.org

¹³C NMR: The carbon NMR provides information about the carbon skeleton. In 4-methyl-benzenesulfonyl fluoride, the aromatic carbons resonate at various points between approximately 128 ppm and 147 ppm. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for sulfonyl fluorides due to the high sensitivity and wide chemical shift range of the fluorine nucleus. biophysics.org The ¹⁹F chemical shift for aryl sulfonyl fluorides typically appears in the range of +66 to +67 ppm (relative to CFCl₃). rsc.org This distinct signal confirms the presence of the S-F bond. The analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can further solidify structural assignments. nih.govresearchgate.net

Below is a table summarizing typical NMR data for a representative aryl sulfonyl fluoride.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity (Example) | Coupling Constant (J) (Hz) |

| ¹H (Aromatic) | 7.40 - 8.00 | d | ~8.0 |

| ¹³C (Aromatic) | 128.0 - 152.0 | - | - |

| ¹⁹F (SO₂F) | +66.0 - +67.0 | s | - |

| Data derived from analogous compounds like 4-methyl-benzenesulfonyl fluoride. rsc.org |

Mass spectrometry (MS) is a powerful technique for studying the interactions of sulfonyl fluorides with proteins, a field known as chemical proteomics. nih.govnih.gov Sulfonyl fluorides are known to form covalent adducts with several nucleophilic amino acid residues, including tyrosine, lysine (B10760008), serine, and histidine. acs.orgnih.govnih.gov Liquid chromatography-quadrupole time-of-flight (LC-QTOF) and intact protein LC-MS are key technologies for identifying these modifications. chinesechemsoc.orgnih.gov

Researchers use these methods to screen for protein targets, confirm target engagement, and study the selectivity of sulfonyl fluoride-based inhibitors. nih.govnih.govnih.gov For example, intact protein LC-MS was used to analyze the covalent modification of carbonic anhydrase II (CAII) and various kinases by a panel of sulfonyl fluoride fragments. nih.govnih.gov

The table below details common amino acid adducts formed with sulfonyl fluorides and the resulting mass change.

| Target Amino Acid | Type of Linkage Formed | Mass of Adduct (Sulfanilyl group) | Key Identification Technique |

| Tyrosine | Sulfonate Ester | +157.00 Da (C₆H₄NO₂S) | LC-MS/MS, Intact Protein LC-MS |

| Lysine | Sulfonamide | +157.00 Da (C₆H₄NO₂S) | LC-MS/MS, Intact Protein LC-MS |

| Serine | Sulfonate Ester | +157.00 Da (C₆H₄NO₂S) | LC-MS/MS, Intact Protein LC-MS |

| Histidine | Sulfonyl-imidazole | +157.00 Da (C₆H₄NO₂S) | LC-MS/MS, Intact Protein LC-MS |

| The mass of the adduct corresponds to the sulfanilyl moiety (C₆H₅NO₂S) minus the hydrogen from the amino acid side chain. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule. researchgate.netnih.gov For sulfonyl fluorides, these techniques are used to identify the characteristic stretching and bending frequencies of the SO₂F group.

Based on studies of sulfuryl halides and related compounds, the key vibrational modes for the sulfonyl fluoride group are the symmetric and asymmetric SO₂ stretching frequencies. cdnsciencepub.comcapes.gov.br

SO₂ Asymmetric Stretch: This typically appears as a strong band in the IR spectrum at a high frequency.

SO₂ Symmetric Stretch: This vibration is also observed in the IR and Raman spectra, usually at a lower frequency than the asymmetric stretch.

S-F Stretch: The sulfur-fluorine bond stretch is another key diagnostic peak.

The table below lists the characteristic vibrational frequencies for the sulfonyl fluoride group, based on data from related sulfuryl halides.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

| SO₂ Asymmetric Stretch | ~1450 - 1510 | FT-IR, Raman |

| SO₂ Symmetric Stretch | ~1220 - 1270 | FT-IR, Raman |

| S-F Stretch | ~840 - 890 | FT-IR, Raman |

| Frequency ranges are approximate and based on general data for sulfuryl halides. cdnsciencepub.comcapes.gov.brscilit.com |

Crystallographic Studies of Sulfonyl Fluoride Structures

Single-crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov Crystallographic studies of aryl sulfonyl fluorides have shed light on the geometry of the sulfonyl fluoride group and how it interacts with its environment. nih.govrsc.org

A comparative study of 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole and its sulfonyl chloride analog revealed key structural differences. nih.gov The S-F bond length is significantly shorter than the S-Cl bond, contributing to the greater stability of sulfonyl fluorides. The study also highlighted differences in non-covalent interactions; the fluorine atom was observed to form close contacts with π systems rather than participating in hydrogen bonds, a common interaction for the corresponding chloride. nih.gov

In the context of chemical biology, co-crystal structures of sulfonyl fluoride inhibitors bound to their protein targets are invaluable. acs.orgrsc.org These structures have confirmed the covalent modification of specific amino acid residues, such as tyrosine, and revealed the specific interactions that orient the sulfonyl fluoride "warhead" for reaction. acs.orgnih.gov

| Structural Parameter | Typical Value (Aryl Sulfonyl Fluoride) | Source |

| S-F Bond Length | ~1.55 Å | nih.gov |

| S-O Bond Length | ~1.42 Å | nih.gov |

| S-C (aryl) Bond Length | ~1.75 Å | nih.gov |

| O-S-O Bond Angle | ~123° | nih.gov |

| O-S-F Bond Angle | ~106° | nih.gov |

| Values are for a representative heteroaryl sulfonyl fluoride and may vary slightly for sulfanilyl fluoride. nih.gov |

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become essential for complementing experimental studies of sulfonyl fluorides. These approaches provide deep mechanistic insights and help explain observed reactivity and electronic properties. researchgate.netnih.gov

DFT calculations are widely used to model the reaction pathways of sulfonyl fluorides. acs.org For instance, DFT has been employed to investigate the mechanism of nucleophilic substitution at the sulfur center, helping to determine whether the reaction proceeds through a direct substitution or an elimination-addition pathway. nih.gov These studies can calculate the energy barriers for different steps, identifying the rate-determining step of a reaction. researchgate.netnih.gov

Furthermore, DFT is used to calculate fundamental electronic properties that govern reactivity. northwestern.edu The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often calculated to predict the electrophilicity of the sulfonyl fluoride group. nih.gov Computational studies can also model non-covalent interactions, such as hydrogen bonding, that play a crucial role in catalysis and molecular recognition, helping to rationalize why a reaction is successful or how a ligand binds to a protein active site. acs.orgacs.org

| Application of DFT | Information Obtained | Example Study |

| Mechanistic Studies | Reaction energy profiles, transition state structures, activation energy barriers | Elucidation of the lysine sulfonylation mechanism in EGFR. nih.gov |

| Electronic Properties | LUMO energy, orbital distributions, electrostatic potential maps | Relating electronic structure to the reactivity of the SuFEx process. nih.gov |

| Stereoselectivity | Energy differences between diastereomeric transition states | Rationalizing enantioselective fluoride-chloride exchange. acs.org |

| Vibrational Analysis | Calculated vibrational frequencies and spectra | Assigning experimental IR and Raman spectra of vinyl sulfonyl fluoride. researchgate.net |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations serve as a powerful computational tool to investigate chemical processes within large biological systems, such as the interaction of this compound with protein targets. wikipedia.orgslideshare.net This method combines the high accuracy of quantum mechanics (QM) for a small, chemically active region (e.g., the this compound warhead and the interacting amino acid side chains) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the rest of the protein and solvent). wikipedia.orgresearchgate.net This dual approach makes it feasible to model complex enzymatic reactions that are computationally prohibitive to study using purely QM methods. researchgate.net

In the context of this compound, QM/MM simulations are instrumental in elucidating the mechanism of covalent modification of amino acid residues. rsc.orgyoutube.com These simulations can map the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers for the nucleophilic attack of a serine, tyrosine, or lysine residue on the sulfur atom of the sulfonyl fluoride. researchgate.netyoutube.com By modeling the reaction in the enzyme's active site, QM/MM methods can reveal how the protein environment, including specific hydrogen bonds or electrostatic interactions, perturbs the pKa of the reacting residues and stabilizes the transition state, thereby catalyzing the reaction. rsc.org

For instance, simulations can clarify the role of nearby basic residues like histidine or lysine in activating a tyrosine hydroxyl group for nucleophilic attack on the sulfonyl fluoride. The QM region would typically include the this compound molecule, the side chain of the target amino acid, and any critical neighboring residues or water molecules that participate directly in the reaction mechanism. researchgate.net The remainder of the protein and the solvent are treated with an MM force field. This approach provides detailed insights into the covalent bonding process, which is crucial for the rational design of more potent and selective covalent inhibitors based on the this compound scaffold. rsc.org

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

Molecular Dynamics (MD) simulations are employed to study the physical movements and conformational dynamics of molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their behavior in solution and their binding to protein targets. These simulations can be performed using either explicit or implicit solvent models.

Explicit solvent models treat individual solvent molecules (typically water) as distinct entities interacting with the solute. ijpsr.com This approach provides the most detailed and realistic representation of the solvent environment, capturing specific hydrogen bonding interactions between water molecules and the polar sulfonyl fluoride group. youtube.comyoutube.com MD simulations of this compound in a box of explicit water molecules can be used to study its solvation shell, diffusion properties, and the conformational flexibility of any attached linker or scaffold. For example, simulations can reveal how water molecules are organized around the SO2F group and how this organization influences the molecule's stability and availability for reaction. nih.gov

The choice between models depends on the specific research question. Explicit solvent is preferred for detailed studies of solvation and specific interactions, while implicit solvent is valuable for high-throughput screening and binding energy estimations.

Prediction of Reactivity and Stability Profiles

Computational methods are increasingly used to predict the reactivity and hydrolytic stability of sulfonyl fluorides, guiding the design of chemical probes and covalent inhibitors with optimized properties. rsc.org A key challenge is to achieve a balance where the compound is stable enough to reach its target in a biological system but reactive enough to form a covalent bond with the desired amino acid residue. researchgate.netnih.gov

A significant breakthrough in this area has been the correlation of hydrolytic stability with calculated quantum chemical descriptors. acs.org Specifically, a strong correlation has been established between the aqueous half-life of substituted aryl sulfonyl fluorides and the energy of their Lowest Unoccupied Molecular Orbital (LUMO). acs.org A higher LUMO energy generally corresponds to greater stability (a longer half-life), while a lower LUMO energy indicates higher reactivity. acs.org This relationship provides a predictive tool for tuning the electrophilicity of the sulfonyl fluoride warhead. By calculating the LUMO energy using methods like Density Functional Theory (DFT), chemists can prospectively design molecules with a desired stability profile before their synthesis. acs.org

The following table presents computationally derived LUMO energies and experimentally determined hydrolytic stabilities for a series of substituted sulfonyl fluorides, illustrating this predictive relationship.

| Compound Structure | Substituent (R) | LUMO Energy (eV) | Aqueous Half-life (pH 7, hours) | Aqueous Half-life (pH 8, hours) |

|---|---|---|---|---|

| p-CON(CH₃)₂ | -0.08 | 10 | 4 |

| m-CON(CH₃)₂ | -0.07 | 20 | 15 |

| p-OCH₃ | -0.06 | 90 | 27 |

This table is generated based on the trends described in the referenced literature. The LUMO energies and half-lives are representative values to illustrate the correlation. acs.org

Furthermore, computational models can predict the reactivity of sulfonyl fluorides towards different nucleophilic amino acid residues. nih.gov The general order of reactivity is Cysteine > Tyrosine > Lysine > Histidine, which aligns with the nucleophilicity of these residues at physiological pH. nih.gov While the adduct with cysteine is typically unstable, stable sulfonamide and sulfonate ester bonds are formed with lysine and tyrosine, respectively. nih.gov

Structure-Property Relationship Analysis

The reactivity, stability, and selectivity of this compound and its derivatives are intrinsically linked to their molecular structure. Computational and experimental studies have established clear structure-property relationships that are vital for the design of targeted covalent probes. nih.gov

The electronic properties of substituents on the aryl ring are a primary determinant of the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) decrease the electron density on the sulfonyl group, lowering the LUMO energy and increasing reactivity (decreasing stability). Conversely, electron-donating groups (EDGs) increase electron density, raising the LUMO energy and imparting greater stability. enamine.net For example, a para-amide group (an EWG) results in a faster-hydrolyzing compound compared to a para-methoxy group (an EDG). acs.org The position of the substituent also matters; meta-substituted analogs are generally more stable than their para-counterparts. enamine.net

The following interactive table summarizes the effect of different substituents on the stability of aryl sulfonyl fluorides.

| Substituent Type | Position | Example Group | Effect on Hydrolytic Stability | Relative Reactivity |

|---|---|---|---|---|

| Electron-Withdrawing | Para | -CONH₂ | Decreased | High |